molecular formula C18H13N3OS2 B2994084 N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide CAS No. 1421494-49-6

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2994084
CAS No.: 1421494-49-6
M. Wt: 351.44
InChI Key: OIBPSCNYHVEHMG-UHFFFAOYSA-N
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Description

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a thiazole ring and a benzothiazole moiety. Thiazole and benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method is the reaction of 2-amino benzothiazole with 4-(thiazol-2-yl)benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is unique due to its dual thiazole and benzothiazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(18-21-14-3-1-2-4-15(14)24-18)20-11-12-5-7-13(8-6-12)17-19-9-10-23-17/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBPSCNYHVEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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